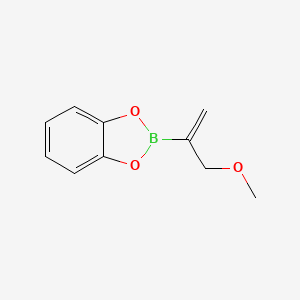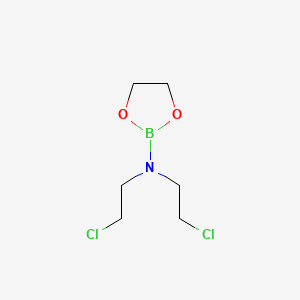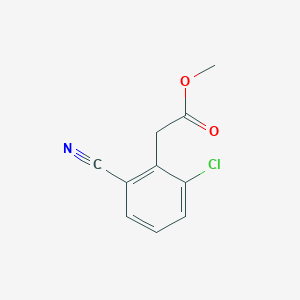
Methyl 2-chloro-6-cyanophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-6-cyanophenylacetate is an organic compound with the molecular formula C10H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a cyano group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-6-cyanophenylacetate can be synthesized through various methods. One common approach involves the reaction of 2-chloro-6-cyanobenzyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-chloro-6-cyanophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenylacetates.
Hydrolysis: Formation of 2-chloro-6-cyanophenylacetic acid.
Reduction: Formation of 2-chloro-6-aminophenylacetate.
Applications De Recherche Scientifique
Methyl 2-chloro-6-cyanophenylacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs.
Material Science: Explored for its use in the synthesis of novel polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of methyl 2-chloro-6-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceutical research, its mechanism of action would be determined by the specific drug it is incorporated into, targeting particular molecular pathways or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-chloro-4-cyanophenylacetate: Similar structure but with the cyano group at the 4-position.
Methyl 2-bromo-6-cyanophenylacetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-chloro-6-nitrophenylacetate: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
Methyl 2-chloro-6-cyanophenylacetate is unique due to the specific positioning of the chlorine and cyano groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.
Propriétés
Formule moléculaire |
C10H8ClNO2 |
|---|---|
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
methyl 2-(2-chloro-6-cyanophenyl)acetate |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)5-8-7(6-12)3-2-4-9(8)11/h2-4H,5H2,1H3 |
Clé InChI |
MVMCWBGKRSDKNN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=CC=C1Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





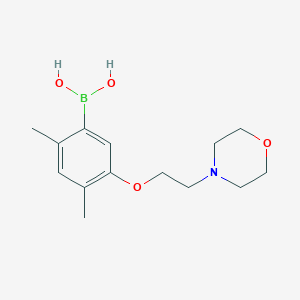
![Benzene, 2-bromo-4-[(1-methylcyclopropyl)oxy]-1-nitro-](/img/structure/B13989277.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
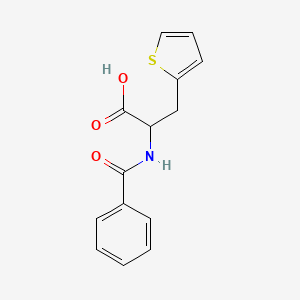

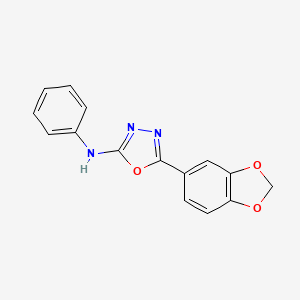


![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
